![molecular formula C10H10N2 B161361 3-Methylquinolin-5-amine CAS No. 134992-14-6](/img/structure/B161361.png)
3-Methylquinolin-5-amine
Overview
Description
3-Methylquinolin-5-amine (3-MQA) is a compound with the molecular formula C10H10N2. It is used for research and development purposes .
Synthesis Analysis
Quinoline, the core structure of 3-Methylquinolin-5-amine, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve the use of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of 3-Methylquinolin-5-amine consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The ‘3-Methyl’ indicates a methyl group (-CH3) attached to the third carbon of the quinoline structure, and the ‘5-amine’ indicates an amine group (-NH2) attached to the fifth carbon.Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a wide range of chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications
Anticancer Agent Development
Quinoline amines, including 3-Methylquinolin-5-amine, have been studied for their potential as anticancer agents. Research has shown that certain substituted amino quinolines exhibit activity against cancer cell lines such as A549, indicating their promise in the development of new anticancer therapies .
Drug Discovery and Synthesis
The quinoline scaffold is a crucial component in drug discovery due to its versatility in synthetic organic chemistry. It serves as a foundation for creating leads in drug discovery, highlighting the significance of compounds like 3-Methylquinolin-5-amine in pharmaceutical research .
Antibacterial and Antifungal Applications
Quinoline derivatives have demonstrated potent antibacterial and antifungal activities, comparable to established antibiotics and antifungals like streptomycin, ampicillin, and fluconazole. This suggests that 3-Methylquinolin-5-amine could be valuable in developing new treatments for bacterial and fungal infections .
Safety and Hazards
Mechanism of Action
Target of Action
3-Methylquinolin-5-amine is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to have a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The primary targets of these compounds are often dependent on the specific derivative and its functional groups .
Mode of Action
For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
It is noted that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a study involving quinoline amines, specifically 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
properties
IUPAC Name |
3-methylquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZRMIOPJNBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.